molecular formula C8H10BrN3O B1527459 5-bromo-N-methyl-2-(methylamino)pyridine-3-carboxamide CAS No. 1250795-17-5

5-bromo-N-methyl-2-(methylamino)pyridine-3-carboxamide

Cat. No. B1527459
CAS RN: 1250795-17-5
M. Wt: 244.09 g/mol
InChI Key: RLZQCFCVHMATDW-UHFFFAOYSA-N
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Description

5-Bromo-N-methyl-2-(methylamino)pyridine-3-carboxamide is a chemical compound with the CAS number 1250795-17-5 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C7H7BrN2O/c1-9-7(11)6-3-2-5(8)4-10-6/h2-4H,1H3,(H,9,11) . This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), nitrogen (N), and oxygen (O) atoms.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 215.05 . The boiling point is 76-77 degrees Celsius .

Scientific Research Applications

Synthesis Techniques

The compound 5-bromo-N-methyl-2-(methylamino)pyridine-3-carboxamide is involved in various synthesis techniques across chemical research. For instance, it is prepared from 5-bromoindazole-3-carboxylic acid methylester, showcasing its utility in creating complex molecules (Anuradha et al., 2014). This synthesis technique emphasizes the compound's role in generating structures useful for further chemical analysis and applications.

Chemical Reactions

The compound serves as a critical intermediate in chemical reactions, such as the synthesis of acyclic pyridine C-nucleosides, indicating its versatility in organic chemistry and potential applications in developing novel therapeutic agents (Hemel et al., 1994). These reactions underline the compound's importance in nucleoside analog synthesis, which is pivotal for antiviral and anticancer research.

Molecular Interactions

Additionally, the compound is involved in the creation of peptides that bind in the DNA minor groove, showcasing its application in molecular biology and drug design (Wade et al., 1992). This application demonstrates the potential of 5-bromo-N-methyl-2-(methylamino)pyridine-3-carboxamide in contributing to the development of novel therapeutic strategies targeting specific DNA sequences.

Antimicrobial and Anticancer Activity

The research also explores the antimicrobial and anticancer potential of derivatives, highlighting the compound's relevance in medical chemistry (Panda et al., 2011). This aspect underscores the broader implications of studying such compounds, contributing to the development of new treatments for infectious diseases and cancer.

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water .

properties

IUPAC Name

5-bromo-N-methyl-2-(methylamino)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O/c1-10-7-6(8(13)11-2)3-5(9)4-12-7/h3-4H,1-2H3,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZQCFCVHMATDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=N1)Br)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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